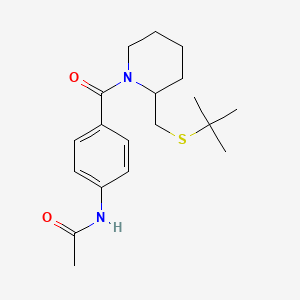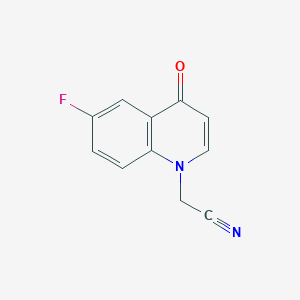
2-(6-Fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Fluoro-4-oxo-1,4-dihydroquinolin-1-yl)acetonitrile is a useful research compound. Its molecular formula is C11H7FN2O and its molecular weight is 202.188. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activity
Oxaliplatin, a platinum compound related to quinolines, demonstrates a broad spectrum of antineoplastic activity. It inhibits DNA synthesis by causing intrastrand cross-links in DNA. Oxaliplatin, especially in combination with fluorouracil/folinic acid, shows effectiveness in treating metastatic colorectal cancer and has shown promise in ovarian cancer, non-Hodgkin's lymphoma, breast cancer, mesothelioma, and non-small cell lung cancer. Its use highlights the potential of quinoline derivatives in cancer treatment research (C. Culy, D. Clemett, L. Wiseman, 2000).
Pharmacogenetics in Colorectal Cancer Therapy
Research into the pharmacogenetics of FOLFOX/FOLFIRI regimens, which include fluoroquinolones, suggests a personalized approach to colorectal cancer therapy could improve outcomes and reduce toxicity. This underscores the importance of genetic markers in determining the efficacy and safety of fluoroquinolone-containing treatments in cancer therapy (B. Mohelníková-Duchoňová, B. Melichar, P. Souček, 2014).
Antibacterial Agents in Aquaculture
Fluoroquinolones, including derivatives studied for their pharmacokinetics and environmental implications in aquaculture, play a critical role in managing bacterial infections in fish farming. This research helps in designing effective dosing regimes and minimizing environmental impacts, demonstrating the quinolines' significance in veterinary medicine and environmental science (G. Rigos, G. Troisi, 2005).
Analytical Methods for Antimicrobial Agents
Studies on gatifloxacin, a fourth-generation fluoroquinolone, highlight the development of analytical methods for evaluating antimicrobial agents in pharmaceutical and biological matrices. This research is crucial for ensuring the quality, efficacy, and safety of fluoroquinolone-based treatments, as well as for advancing green and sustainable analytical chemistry (Maximiano Teixeira, Cleber Vinicios Barbosa Dias, A. Kogawa, 2022).
Immunomodulatory Effects
Fluoroquinolones have been shown to modulate immune responses by affecting cytokine synthesis and enhancing haematopoiesis. This property makes them interesting candidates for research into immunosuppression and chronic inflammatory diseases. Understanding the mechanisms behind fluoroquinolones' immunomodulatory effects could lead to novel therapeutic approaches for treating various immune-related conditions (A. Dalhoff, I. Shalit, 2003).
Eigenschaften
IUPAC Name |
2-(6-fluoro-4-oxoquinolin-1-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-8-1-2-10-9(7-8)11(15)3-5-14(10)6-4-13/h1-3,5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLNARRQZOCFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C=CN2CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
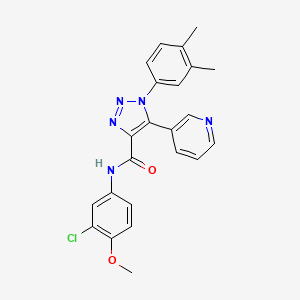
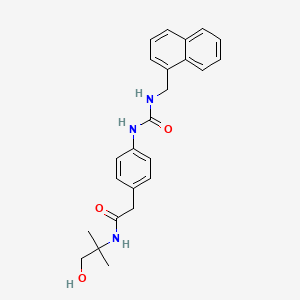
![N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline](/img/structure/B2860697.png)
![(1R,4R,6R,7S)-6-Hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2860698.png)
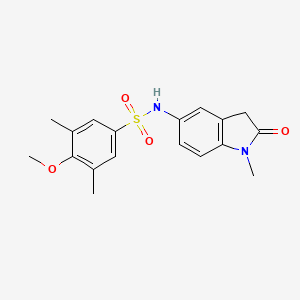
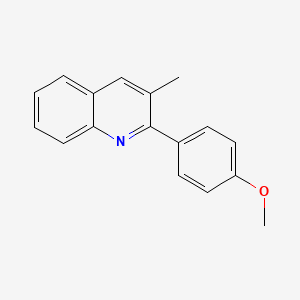
![3-[(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propanoic acid](/img/structure/B2860703.png)
![(E)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2860705.png)
![N-(4-acetamidophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2860706.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2860707.png)
![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2860708.png)
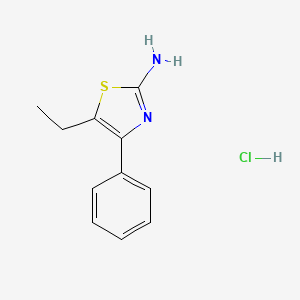
![1-[2-(5-{[(3-chlorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2860710.png)
